N-({[2,3'-bifuran]-5-yl}methyl)-2-(naphthalen-1-yl)acetamide
Description
Historical Development of Bifuran and Acetamide Chemistry
The exploration of bifuran systems traces its origins to mid-20th-century investigations into furan derivatives as renewable alternatives to petroleum-based aromatics. Early work focused on 2,2'-bifuran synthesis via copper-mediated coupling of lithiated furans, as demonstrated in foundational studies from the late 1990s. The development of palladium-catalyzed direct coupling methods in the 2010s marked a turning point, enabling efficient synthesis of complex bifurans like the [2,3'-bifuran]-5-yl moiety present in the target compound.
Parallel advancements in acetamide chemistry emerged from medicinal chemistry, where the acetamide group (-NHCO-) became a cornerstone of drug design due to its hydrogen-bonding capacity and metabolic stability. The strategic incorporation of naphthalene groups, as seen in this molecule, builds upon decades of research into polycyclic aromatic hydrocarbon (PAH) pharmacophores.
Table 1: Key Historical Milestones in Bifuran and Acetamide Chemistry
Academic Significance in Organic and Medicinal Chemistry
This compound occupies a strategic intersection of three chemically significant domains:
- Bifuran Electronics : The [2,3'-bifuran] system exhibits distinct π-conjugation patterns compared to simpler furans, influencing electron transport properties critical for organic electronics.
- Acetamide Bioactivity : The N-methylacetamide linkage provides hydrogen-bond donor/acceptor sites frequently exploited in kinase inhibitor and protease-targeting drug candidates.
- Naphthalene Interactions : The naphthalen-1-yl group enhances hydrophobic interactions in biological systems while contributing to π-stacking in supramolecular assemblies.
Table 2: Comparative Applications of Bifuran Derivatives
| Derivative Class | Key Application | Reference |
|---|---|---|
| 2,2'-Bifurans | Oxygen-barrier polymers | |
| 2,3'-Bifurans | Electronic materials | |
| Bifuran-acetamides | Medicinal chemistry scaffolds |
Research Scope and Methodological Framework
Current investigations employ a multi-disciplinary approach:
Synthetic Methodology
- Palladium-Catalyzed Coupling : Adapted from furfural coupling techniques, this forms the [2,3'-bifuran] core
- Schlenk Line Techniques : Essential for air-sensitive steps in naphthalene derivatization
- Analytical Workflow : Combines $$^{1}\text{H}$$/$$^{13}\text{C}$$ NMR for structural verification and HPLC for purity assessment
Computational Modeling
Density Functional Theory (DFT) studies model the compound's:
- Conformational preferences in solution
- Frontier molecular orbital (FMO) distributions
- Non-covalent interaction profiles with biological targets
Current Research Landscape and Knowledge Gaps
While significant progress has been made, critical challenges remain:
Advances
- Gram-scale synthesis achieved for related bifurans
- Demonstrated thermal stability up to 250°C in polymer matrices
- Preliminary QSAR models correlating substituent effects with bioactivity
Open Questions
- Stereoelectronic Effects : How does the 2,3'-bifuran linkage modulate electronic properties compared to 2,2' isomers?
- Metabolic Fate : Limited data exists on hepatic metabolism of naphthalene-acetamide conjugates
- Polymer Compatibility : Unclear how the naphthalene group impacts crystallinity in bifuran-based materials
Table 3: Priority Research Directions
| Research Area | Key Objective |
|---|---|
| Synthetic Chemistry | Develop enantioselective bifuran coupling methods |
| Materials Science | Characterize charge transport properties |
| Medicinal Chemistry | Screen against neurodegenerative disease targets |
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-21(12-16-6-3-5-15-4-1-2-7-19(15)16)22-13-18-8-9-20(25-18)17-10-11-24-14-17/h1-11,14H,12-13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUGKGCLJVDUEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCC3=CC=C(O3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({[2,3'-bifuran]-5-yl}methyl)-2-(naphthalen-1-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C21H17NO3
- Molecular Weight : 331.371 g/mol
- CAS Number : 2034251-35-7
The compound features a bifuran moiety and a naphthalene group, which are known to influence its biological interactions.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including proteins involved in cell signaling and apoptosis. The bifuran structure may enhance binding affinity to aromatic residues in proteins, while the acetamide group can form hydrogen bonds with amino acid side chains, potentially modulating protein activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3h | S. aureus | 2 µg/mL |
| 7 | E. faecium | 2 µg/mL |
| 9f | Candida strains | >64 µg/mL |
These findings suggest that modifications in the structure can lead to enhanced antimicrobial efficacy against resistant strains of bacteria and fungi .
Anticancer Activity
The compound has also shown promise in anticancer research. For instance, studies have reported that naphthalene derivatives can inhibit the growth of cancer cell lines such as Caco-2 and A549:
| Compound | Cell Line | Viability Reduction (%) | p-value |
|---|---|---|---|
| 3j | Caco-2 | 40.2 | <0.001 |
| 4j | A549 | 53.1 | <0.001 |
These results indicate that structural modifications significantly affect anticancer activity, with specific substitutions enhancing efficacy .
Case Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial properties of various bifuran derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .
Case Study 2: Cancer Cell Viability
Another study focused on the cytotoxic effects of the compound on cancer cell lines. The results indicated that the compound induced significant apoptosis in Caco-2 cells while sparing normal cells, suggesting a selective toxicity that could be exploited for cancer therapy .
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that derivatives of compounds similar to N-({[2,3'-bifuran]-5-yl}methyl)-2-(naphthalen-1-yl)acetamide exhibit promising anticancer properties. For instance:
- In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines, including breast and melanoma cancers. Compounds with similar structures have shown IC50 values in the low micromolar range, indicating potent activity against these malignancies .
Medicinal Chemistry
This compound serves as a scaffold for the development of new drugs targeting cancer and other diseases. Its structural components allow for modifications that can enhance potency and selectivity against specific biological targets.
Structure-Activity Relationship (SAR) Studies
Research involving the compound has focused on understanding how structural variations affect biological activity. For example:
- Modifications to the naphthalenyl group or the bifuran moiety can lead to changes in binding affinity and biological efficacy, providing insights into designing more effective therapeutic agents .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various derivatives related to this compound. The results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines, with some derivatives achieving over 80% inhibition at low concentrations .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with target proteins involved in cancer progression. These studies provide valuable data on binding affinities and potential mechanisms of action, guiding future drug design efforts .
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Pharmacological Activity Comparisons
Enzyme Inhibition
- N-(Naphthalen-1-yl)-2-(piperidin-1-yl)acetamide () exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), attributed to its naphthalene group and flexible piperidine linker. The target compound’s bifuran-methyl group may enhance selectivity for similar targets due to steric or electronic effects .
- Triazole-Benzothiazole Acetamides () show dual inhibition of monoamine oxidase B (MAO-B) and BChE. The absence of a benzothiazole group in the target compound suggests divergent target profiles.
Physicochemical Properties
Stability and Reactivity
- Pesticide Acetamides (): Chloro-substituted derivatives (e.g., alachlor) exhibit environmental persistence due to their halogenated groups. The target compound’s furan rings may degrade more readily under oxidative conditions, reducing ecological risk .
- Indolin-3-ylidene Acetamides (): Electron-withdrawing substituents (e.g., nitro, fluoro) in these compounds increase stability but reduce solubility. The bifuran system likely balances hydrophobicity and solubility better than nitro groups .
Q & A
Q. What are the standard synthetic routes for preparing N-({[2,3'-bifuran]-5-yl}methyl)-2-(naphthalen-1-yl)acetamide?
- Methodological Answer : A common approach involves reacting a naphthalene-derived acetyl chloride (e.g., naphthalen-1-ylacetyl chloride) with a bifuran-substituted amine under mild conditions. For example, in dichloromethane with triethylamine as a base at 273 K, followed by extraction and crystallization (e.g., slow evaporation from toluene) . Key steps include:
- Amide bond formation : Use of acetyl chloride and amine in a 1:1 molar ratio.
- Purification : Extraction with dichloromethane, washing with NaHCO₃, and recrystallization.
Yield optimization: Adjust reaction time (typically 3 hours) and temperature to minimize side products.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves molecular geometry, dihedral angles (e.g., 60.5° between aromatic rings), and hydrogen-bonding networks (N–H···O) critical for stability .
- NMR spectroscopy : Confirms substituent positions via ¹H/¹³C shifts (e.g., naphthalene protons at δ 7.2–8.3 ppm, furan protons at δ 6.5–7.0 ppm).
- Mass spectrometry : Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns.
Q. How can researchers address solubility challenges in bioassay protocols?
- Methodological Answer :
- Solvent screening : Test dimethyl sulfoxide (DMSO) or methanol as primary solvents due to the compound’s aromaticity.
- Solid-phase extraction (SPE) : Use HLB cartridges (60 mg, 3 cc) for pre-concentration and desalting. Conditioning with methanol and elution with 2-propanol improves recovery .
- Surfactant-assisted solubilization : Consider non-ionic surfactants (e.g., Tween-80) for aqueous stability.
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or intermolecular interactions?
- Methodological Answer :
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to study electronic effects (e.g., bifuran’s electron-rich nature).
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on π-π stacking (naphthalene) and hydrogen-bond acceptor sites (acetamide oxygen).
- Dihedral angle analysis : Compare computed angles (e.g., 60.5°) with crystallographic data to validate conformational stability .
Q. What strategies resolve contradictions in spectral or crystallographic data?
- Methodological Answer :
- Cross-validation : Compare NMR shifts with analogous compounds (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) .
- Hydrogen-bond validation : Use X-ray data to confirm intermolecular interactions (e.g., N–H···O bond lengths of ~1.8–2.1 Å) and refine isotropic displacement parameters .
- Dynamic light scattering (DLS) : Check for aggregation in solution, which may skew spectral results.
Q. How to design stability studies under varying environmental conditions?
- Methodological Answer :
- Thermal stability : Conduct TGA/DSC to identify decomposition points (e.g., melting point ~421 K) .
- Photodegradation : Expose to UV light (254 nm) and monitor via HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .
- pH stability : Test in buffers (pH 2–12) and analyze degradation products using LC-MS.
Key Considerations for Researchers
- Structural analogs : Prioritize compounds with documented crystallographic data (e.g., ) for benchmarking.
- Contamination control : Deactivate glassware with 5% dimethyldichlorosilane to prevent analyte adsorption .
- Ethical compliance : Adhere to in vitro research guidelines (e.g., no human/animal testing) when sourcing materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
